

Application Note: Quantification of Polyaminopropyl Biguanide in Solutions using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaminopropyl biguanide (PAPB) is a broad-spectrum antimicrobial agent utilized as a preservative in a variety of products, including cosmetics, personal care items, and contact lens solutions.[1] Accurate quantification of PAPB in these formulations is critical for ensuring product efficacy and safety. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of PAPB. This application note provides a detailed protocol for the quantification of PAPB in solutions using a reversed-phase HPLC method with UV detection.

The analytical method described herein is based on established principles of reversed-phase chromatography, where the separation of PAPB from other matrix components is achieved on a C18 stationary phase.[2][3] The isocratic mobile phase, consisting of an ammonium acetate buffer and an organic modifier, ensures consistent and reproducible elution of the analyte.[2][3] Detection is performed using a UV detector at a wavelength optimized for biguanide compounds.[4]

Experimental Protocols Materials and Reagents

- Polyaminopropyl biguanide (PAPB) standard
- Ammonium acetate (HPLC grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Glacial acetic acid (ACS grade)
- Deionized water (18.2 MΩ·cm)
- 0.22 μm or 0.45 μm syringe filters

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Isocratic pump
 - Autosampler
 - Column oven
 - UV-Vis or Diode Array Detector (DAD)
- Analytical balance
- pH meter
- Sonicator
- Vortex mixer

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Condition
Column	Zorbax SB-C18 (4.6 x 250 mm, 5 μm) or equivalent
Mobile Phase	0.02 M Ammonium Acetate Buffer (pH 4.8) : Methanol (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient
Detection	UV at 235 nm
Run Time	Approximately 10 minutes

Preparation of Solutions

- a. Mobile Phase Preparation (0.02 M Ammonium Acetate Buffer, pH 4.8)
- Weigh 1.54 g of ammonium acetate and dissolve it in 1 L of deionized water.
- Adjust the pH of the solution to 4.8 using glacial acetic acid.
- Filter the buffer through a 0.45 μm membrane filter.
- Prepare the final mobile phase by mixing the filtered buffer with methanol in a 60:40 (v/v) ratio.
- Degas the mobile phase by sonication for 15-20 minutes before use.[5]
- b. Standard Stock Solution Preparation (1000 μg/mL)
- Accurately weigh 100 mg of PAPB standard into a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to the mark.
- Sonicate for 10 minutes to ensure complete dissolution.

- c. Preparation of Calibration Standards
- Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 5 μg/mL to 1000 μg/mL.[2][3]
- d. Sample Preparation
- For liquid samples, accurately dilute a known volume or weight of the sample with the mobile phase to bring the expected PAPB concentration within the calibration range.
- For more complex matrices, such as cosmetics, an extraction step may be necessary. This can involve ultrasonic extraction followed by centrifugation.[2][3]
- Filter all samples through a 0.22 μm syringe filter before injection into the HPLC system.

Data Presentation

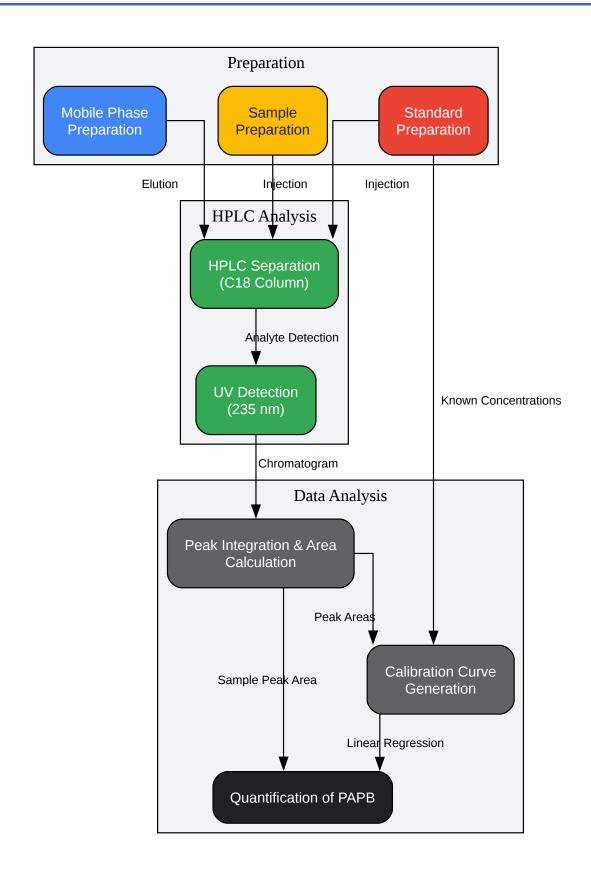
The performance of the HPLC method was evaluated for linearity, precision, and accuracy. The quantitative data is summarized in the tables below.

Table 1: Linearity of PAPB Quantification

Parameter	Value
Linearity Range	5 - 1000 μg/mL
Correlation Coefficient (r²)	0.9996
Regression Equation	y = mx + c (determined experimentally)

The method demonstrates excellent linearity over the specified concentration range.[2][3]

Table 2: Precision and Accuracy of the Method


Parameter	Value
Relative Standard Deviation (RSD)	1.2% - 4.4% (n=6)
Recovery	97.5% - 106.5%
Limit of Detection (LOD)	15 mg/kg

The low RSD values indicate high precision, and the recovery rates demonstrate the accuracy of the method.[2][3]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantification of PAPB is illustrated in the following diagram.

Click to download full resolution via product page

Caption: Experimental workflow for PAPB quantification by HPLC.

Conclusion

The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of **Polyaminopropyl biguanide** in various solutions. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. The presented method validation data demonstrates its suitability for routine quality control analysis in research, development, and manufacturing environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. Determination of polyaminopropyl biguanide in cosmetics by high performance liquid chromatography [sipm.org.cn]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Electron J Biomed 2009;2:30-37. Arora et al. METHOD FOR DETERMINATION OF POLYHEXANIDE IN MULTIPURPOSE SOLUTION [biomed.uninet.edu]
- 5. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [Application Note: Quantification of Polyaminopropyl Biguanide in Solutions using HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036736#quantification-of-polyaminopropyl-biguanide-in-solutions-using-hplc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com